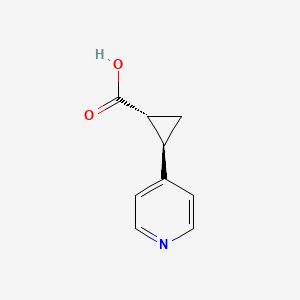

反式-2-(吡啶-4-基)环丙烷甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trans-2-(Pyridin-4-yl)cyclopropanecarboxylic acid is a compound that can be associated with the broader class of cyclopropane derivatives, which are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The pyridine moiety is a common structural motif in many pharmaceuticals, and its incorporation into a cyclopropane ring can potentially lead to compounds with unique chemical and biological properties.

Synthesis Analysis

The synthesis of cyclopropane derivatives can be achieved through various methods. One approach involves the base-promoted transannulation of heterocyclic enamines and 2,3-epoxypropan-1-ones, which can lead to the formation of fused pyridines and pyrroles with excellent regio- and stereoselectivity . Another method for synthesizing cyclopropane derivatives, such as trans-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, involves the addition of diazo compounds to acrylates followed by thermal decomposition of the resulting pyrazoline . Additionally, chiral ruthenium(II)-bis(2-oxazolin-2-yl)pyridine complexes have been used for the asymmetric cyclopropanation of olefins and diazoacetates, yielding trans- and cis-cyclopropane-1-carboxylates with high stereoselectivity and enantioselectivity .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives can be influenced by the substituents on the pyridine ring. For instance, the reaction between β-substituted methylidenemalononitriles and pyridinium ylides bearing an 8-phenylmenthyl ester group can afford activated cyclopropanes with varying diastereoselectivities depending on the nature of the substituents . The major 4-pyridyl substituted cyclopropane was determined to be trans-1R by X-Ray structural analysis, indicating the influence of the pyridine substituents on the stereochemical outcome of the reaction .

Chemical Reactions Analysis

Cyclopropane derivatives can undergo a variety of chemical reactions. The Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes can lead to the synthesis of highly substituted pyridin-2(1H)-ones through a mechanism involving sequential ring-opening, haloformylation, and intramolecular nucleophilic cyclization . Furthermore, cyclopropanes can be synthesized stereoselectively using resin-bound pyridinium ylides, which can be condensed with ethylidene malonate derivatives to yield trisubstituted cyclopropanecarboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are closely related to their molecular structure. The presence of a pyridine ring can affect the compound's polarity, solubility, and reactivity. For example, the introduction of electron-withdrawing or electron-donating groups on the pyridine ring can influence the reactivity of the cyclopropane derivatives in various chemical reactions . Additionally, the stereochemistry of the cyclopropane ring, whether trans or cis, can have a significant impact on the compound's biological activity, as seen in the case of trans-2-(aminomethyl)cyclopropanecarboxylic acid, which was more potent than its cis counterpart in affecting the firing of cat spinal neurons .

科学研究应用

农业中的合成和生物活性

反式-2-(吡啶-4-基)环丙烷甲酸衍生物因其在农业应用中的生物活性而受到探索。例如,N-环丙烷甲酰基-N'-吡啶-2-基硫脲衍生物显示出有希望的除草和杀菌活性。由于其生物活性,这些化合物以环丙烷甲酸为先导化合物合成,突出了反式-2-(吡啶-4-基)环丙烷甲酸在开发新的农业化学品中的潜力 (田等人,2009 年)。

有机合成中的催化应用

据报道,反式-2-(吡啶-4-基)环丙烷甲酸衍生物在有机合成中,特别是在催化过程中得到应用。源自这些化合物的的手性钌(II)-双(2-恶唑啉-2-基)吡啶配合物在烯烃和重氮乙酸酯的不对称环丙烷化中显示出效率。这些催化剂实现了高产率和对映选择性,证明了该化合物在立体选择性合成中的用途 (西山等人,1995 年)。

药物制剂的开发

在制药领域,反式-2-(吡啶-4-基)环丙烷甲酸衍生物已被确定为酶靶向药物发现中的有效抑制剂。例如,源自反式-2-(吡啶-3-基)环丙烷甲酸的酰胺已被用作人烟酰胺磷酸核糖转移酶 (NAMPT) 酶的抑制剂。这些化合物对人肿瘤细胞系表现出显着的抗增殖活性,表明它们在癌症治疗中的潜力 (Giannetti 等人,2013 年)。

材料科学和分子工程

材料科学研究也受益于反式-2-(吡啶-4-基)环丙烷甲酸衍生物的使用。例如,对反式-4-(2-(吡啶-4-基)乙烯基)苯甲醛等苯乙烯吡啶衍生物的前体异构体的合成和表征的研究,有助于开发新型材料和分子结构 (Soriano-Moro 等人,2015 年)。

属性

IUPAC Name |

(1R,2R)-2-pyridin-4-ylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)8-5-7(8)6-1-3-10-4-2-6/h1-4,7-8H,5H2,(H,11,12)/t7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOFMIZNXREQAS-JGVFFNPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(Pyridin-4-YL)cyclopropanecarboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate](/img/structure/B3012061.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B3012065.png)

![(E)-2-phenyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]ethenesulfonamide](/img/structure/B3012066.png)

![N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3012067.png)

![[(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride](/img/structure/B3012070.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3012073.png)

![2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B3012078.png)

![N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B3012080.png)